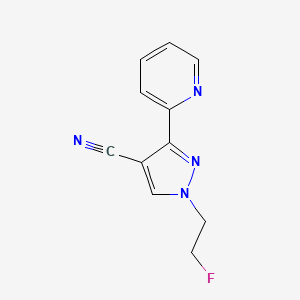

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-pyridin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c12-4-6-16-8-9(7-13)11(15-16)10-3-1-2-5-14-10/h1-3,5,8H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQGHBOAZRMKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2C#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

The compound has the following chemical structure:

- Chemical Formula : CHFN

- Molecular Weight : 220.20 g/mol

- CAS Number : 2098014-65-2

Synthesis

The synthesis of pyrazole derivatives, including this compound, typically involves multi-step reactions such as Michael addition and cyclization. Recent methodologies have focused on optimizing yields and improving selectivity for biological targets .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds in this class have shown activity against various bacterial strains including E. coli and S. aureus. The presence of specific substituents, such as halogens or alkyl groups, enhances their effectiveness .

2. Anti-inflammatory Effects

Several studies have demonstrated that pyrazole compounds can act as potent anti-inflammatory agents. For example, derivatives similar to this compound have been tested in carrageenan-induced edema models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .

3. Enzyme Inhibition

Pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Selective COX-2 inhibitors derived from pyrazoles exhibit lower gastrointestinal toxicity compared to non-selective NSAIDs .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various pyrazole derivatives against standard bacterial strains. The results indicated that certain substitutions on the pyrazole ring significantly enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Case Study 2: Anti-inflammatory Efficacy

In another investigation, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using the rat paw edema model. The most potent compound exhibited an inhibition percentage of up to 71%, outperforming traditional anti-inflammatory agents .

Data Summary

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which are particularly useful in treating prostate cancer and other androgen-dependent conditions. The mechanism often involves the modulation of nuclear receptors, leading to apoptosis in cancer cells .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. For instance, compounds with similar pyrazole scaffolds demonstrated superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound's ability to inhibit bacterial growth has been tested against various strains, showing promising results that suggest it could serve as a lead compound for developing new antibiotics .

Agricultural Applications

1. Fungicidal Properties

The compound has been investigated for its fungicidal activity against phytopathogenic fungi. Similar pyrazole derivatives have been used in agricultural settings to control harmful fungi, demonstrating effective inhibition of fungal growth and spore germination . This application is particularly relevant in crop protection strategies.

2. Herbicidal Activity

Research into the herbicidal properties of pyrazole compounds indicates that they can selectively inhibit weed growth without affecting crop plants. This selectivity is essential for sustainable agricultural practices .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being explored in the field of organic electronics. Its potential use as an organic semiconductor could lead to advancements in flexible electronics and photovoltaic devices .

2. Coordination Chemistry

The compound's ability to form coordination complexes with metal ions opens avenues for its application in catalysis and materials synthesis. Such complexes can exhibit enhanced catalytic properties and stability, making them suitable for various industrial processes .

Case Study 1: Anticancer Activity

A study published in Molecules explored the synthesis of a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity against prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that these compounds could be developed into effective therapeutic agents .

Case Study 2: Agricultural Efficacy

In agricultural research, a series of field trials assessed the efficacy of pyrazole-based fungicides, including derivatives similar to the target compound. The trials demonstrated significant reductions in fungal disease incidence on crops, leading to improved yields and economic benefits for farmers .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in substituents at positions 1 and 3 of the pyrazole core. Key comparisons include:

Physical and Chemical Properties

- Fluorinated derivatives (e.g., 1-(2-fluoroethyl) analogs) likely have lower melting points than nitro-substituted compounds due to reduced polarity .

Spectral Data :

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is typically synthesized via condensation and cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or their equivalents. The preparation of substituted pyrazoles with nitrile functionality often involves the use of cyano-containing starting materials or post-cyclization functional group transformations.

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent is generally introduced via alkylation reactions using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under nucleophilic substitution conditions on the pyrazole nitrogen.

Incorporation of the Pyridin-2-yl Substituent

The pyridin-2-yl group at the 3-position of the pyrazole is commonly introduced by using pyridine-containing precursors or via cross-coupling reactions such as Suzuki or Stille coupling if the pyrazole ring is pre-formed.

Detailed Preparation Methodologies

Stepwise Synthetic Route

The preparation method can be divided into the following key steps:

| Step | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| 1 | Formation of α-difluoroacetyl intermediate | Reaction of 2,2-difluoroacetyl halide with α,β-unsaturated ester, followed by alkaline hydrolysis | Low temperature addition, organic solvent, base hydrolysis |

| 2 | Condensation and cyclization | Reaction of the intermediate with methylhydrazine aqueous solution in presence of catalyst to form pyrazole core | Low temperature condensation, catalyst (e.g., KI or NaI), then heating under reduced pressure |

| 3 | Alkylation | Introduction of 2-fluoroethyl group via nucleophilic substitution on pyrazole nitrogen | Use of 2-fluoroethyl halide, base, aprotic solvent |

| 4 | Purification | Recrystallization from alcohol-water mixture to obtain pure product | Alcohol solvents like methanol, ethanol, or isopropanol, 35-65% water content |

Representative Synthesis Example (Adapted from Related Pyrazole Preparations)

Substitution/Hydrolysis Reaction

- Dissolve α,β-unsaturated ester and an acid-binding agent in an organic solvent under inert atmosphere.

- Add 2,2-difluoroacetyl halide dropwise at low temperature (e.g., 0 °C to -30 °C).

- After completion, add alkali (e.g., KOH or NaOH) for hydrolysis to form α-difluoroacetyl intermediate.

Condensation/Cyclization Reaction

- Add a catalyst such as potassium iodide (KI) to the intermediate solution.

- Slowly add methylhydrazine aqueous solution at low temperature (-30 °C to -20 °C).

- Stir for 2 hours, then gradually increase temperature under reduced pressure to promote cyclization.

- Acidify the reaction mixture to precipitate crude pyrazole product.

Alkylation with 2-Fluoroethyl Halide

- React the pyrazole intermediate with 2-fluoroethyl bromide or chloride in the presence of a base such as potassium carbonate in an aprotic solvent (e.g., DMF or acetonitrile).

- Stir at elevated temperature (e.g., 50-80 °C) until completion.

-

- Recrystallize the crude product from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% water content) to improve purity and remove isomers.

- Typical yields after recrystallization are reported around 75-85%, with purity exceeding 99.5% by HPLC.

Research Findings and Reaction Optimization

Catalyst and Solvent Effects

- The use of potassium iodide as a catalyst significantly improves the condensation and cyclization efficiency, reducing isomer formation and enhancing yield.

- Alcohol-water mixtures for recrystallization optimize purity and minimize the number of recrystallization cycles required.

Isomer Control

- The process modifications, including controlled addition rates, temperature regulation, and catalyst choice, reduce the ratio of undesired isomers.

- Typical isomer ratios achieved are approximately 95:5 (target product to isomer), which is critical for pharmaceutical applications.

Yield and Purity Data Summary

| Parameter | Value/Range |

|---|---|

| Reaction Yield | 75-85% |

| Purity (HPLC) | >99.5% |

| Isomer Ratio (Target:Other) | ~95:5 |

| Reaction Temperature Range | -30 °C to reflux (~90 °C) |

| Catalyst | Potassium iodide (KI) |

| Recrystallization Solvent | Methanol/Ethanol/Isopropanol + Water (35-65%) |

Comparative Notes on Related Pyrazole Syntheses

- Other synthetic routes to substituted pyrazoles involve trichloromethyl enones and hydrazine derivatives, which allow regioselective formation of pyrazole isomers but may require protecting groups and longer reaction times.

- The method described here is advantageous due to simpler operation, readily available raw materials, and higher selectivity for the desired substitution pattern.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Synthesis : Utilize triazenylpyrazole precursors via azide-alkyne cycloaddition or nucleophilic substitution. For example, fluorinated alkyl chains can be introduced using 2-fluoroethyl bromide under basic conditions (e.g., Cs₂CO₃ in DMSO at 50°C) .

- Purification : Employ flash chromatography with gradients of cyclohexane/ethyl acetate (e.g., 0–25% ethyl acetate over 20 column volumes) to isolate the product. Monitor reaction progress via TLC and confirm purity by NMR .

- Yield Optimization : Adjust equivalents of reagents (e.g., 7.5 equiv. of azido(trimethyl)silane) and reaction time (e.g., 16 hours at 50°C) to enhance efficiency .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?

- Methodology :

- NMR Analysis : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substitution patterns. Key signals include pyrazole C-H (~7.5 ppm) and nitrile carbon (~111 ppm) .

- IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2231 cm⁻¹ and azide (N₃) peaks at ~2139 cm⁻¹ .

- Mass Spectrometry : High-resolution EI-MS can verify molecular weight (e.g., calculated 238.0961, observed 238.0962) .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

- Methodology :

- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to analyze single crystals. High-resolution data (<1.0 Å) ensures accurate bond-length and angle measurements .

- Twinned Data Handling : Apply SHELXPRO for macromolecular interfaces if twinning occurs during crystallization .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets such as CDK7 (a kinase implicated in cancer). The pyridine and nitrile groups may form hydrogen bonds with catalytic lysine residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., frontier molecular orbitals) influencing reactivity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw). For crystallography, re-refine data using alternative SHELX parameters or test for pseudosymmetry .

- Multi-Technique Analysis : Pair X-ray data with IR and MS to confirm functional group assignments (e.g., distinguishing nitrile from isonitrile) .

Q. How can catalytic systems improve the scalability of this compound’s synthesis?

- Methodology :

- Heterogeneous Catalysis : Test Fe₂O₃@SiO₂/In₂O₃ nanoparticles for Suzuki-Miyaura coupling to introduce pyridyl groups. Monitor turnover frequency (TOF) under varying temperatures (e.g., 60–100°C) .

- Flow Chemistry : Optimize residence time and solvent systems (e.g., DMF/water) to enhance throughput and reduce byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.